3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine
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Overview
Description
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine is a heterocyclic compound that contains both oxadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with ethyl 2-ethoxy-6-methylpyridine-3-carboxylate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, making it valuable in the field of synthetic organic chemistry.
Mechanism of Action
The mechanism of action of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: Compounds with similar oxadiazole rings, such as 3-(4-chlorophenyl)-1,2,4-oxadiazole, share structural similarities and may exhibit comparable biological activities.
Pyridine Derivatives: Compounds like 2-ethoxy-6-methylpyridine also share structural features and may have similar applications in medicinal chemistry and material science.
Uniqueness
The uniqueness of 3-[5-(2-Chlorophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-methylpyridine lies in its combined oxadiazole and pyridine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-(2-ethoxy-6-methylpyridin-3-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-3-21-15-12(9-8-10(2)18-15)14-19-16(22-20-14)11-6-4-5-7-13(11)17/h4-9H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXALVRVZFBASU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=N1)C)C2=NOC(=N2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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